molecular formula C6H6F3IN2O B2453170 [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol CAS No. 2101196-97-6

[4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol

Cat. No.: B2453170
CAS No.: 2101196-97-6
M. Wt: 306.027
InChI Key: FUHFENVCKHFTEH-UHFFFAOYSA-N
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Description

[4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol is an organic compound with the chemical formula C6H6F3IN2O It is a derivative of pyrazole, substituted with iodine, trifluoroethyl, and methanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol can be achieved through organic synthesis routes. One common method involves the starting material pyrazole, which undergoes a series of substitution reactions. The iodine and methanol groups are then introduced through further substitution reactions, often using reagents like iodine and methanol under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups like amines or ethers .

Scientific Research Applications

Chemistry

In chemistry, [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology and Medicine

Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific characteristics .

Mechanism of Action

The mechanism of action of [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol involves its interaction with molecular targets and pathways within biological systems. The trifluoroethyl group may enhance its ability to penetrate cell membranes, while the iodine and pyrazole moieties may interact with specific enzymes or receptors . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol apart is its combination of functional groups.

Properties

IUPAC Name

[4-iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3IN2O/c7-6(8,9)3-12-1-4(10)5(2-13)11-12/h1,13H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHFENVCKHFTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)CO)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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